molecular formula C8H6FN B033328 2-Fluoro-4-methylbenzonitrile CAS No. 85070-67-3

2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328
CAS No.: 85070-67-3
M. Wt: 135.14 g/mol
InChI Key: WCGNLBCJPBKXCN-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzonitrile is an organic compound with the chemical formula C8H6FN. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles and other aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Fluoro-4-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzonitrile depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the overall activity of the final drug product. The molecular targets and pathways involved vary depending on the specific drug being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and materials for electronic applications .

Properties

IUPAC Name

2-fluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGNLBCJPBKXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380934
Record name 2-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-67-3
Record name 2-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methylbenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a degassed solution of 4-bromo-3-fluorotoluene (50.0 g, 264 mmol) in 500 mnL of DMF was added Zn(CN)2 (18.6 g, 159 mmol) and Pd(PPh3)4 (6.1 g, 5.3 mmol). The reaction was stirred at 80° C. for 6 hours, then cooled to room temperature. The solution was poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Purification by silica gel chromatography (0-5% EtOAc/hexane) provided the titled product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
18.6 g
Type
catalyst
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a deoxygenated solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in DMF (500 mL) was added Zn(CN)2 (10.1 g, 86 mmol) and Pd(PPh3)4 (15 g, 13 mmol). The reaction was stirred at 100° C. for 18 hrs, then cooled to room temperature. The solution was poured into toluene (1 L), washed with 30% aq. NH4OH (2×1 L), then brine (800 mL), then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Purification by silica gel chromatography, eluting with a gradient of hexane—0% to 7% EtOAc, yielded the titled product.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
10.1 g
Type
catalyst
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a degassed solution of 4-bromo-3-fluorotoluene (50.0 g, 264 mmol) in 500 mL of DMF was added Zn(CN)2 (18.6 g, 159 mmol) and Pd(PPh3)4 (6.1 g, 5.3 mmol). The reaction was stirred at 80° C. for 6 hours, then cooled to room temperature. The solution was poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Purification by silica gel chromatography (0-5% EtOAc/hexane) provided the titled product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
18.6 g
Type
catalyst
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-fluoro-4-methylbenzonitrile in the synthesis of 2-fluoro-4-methylbenzoic acid?

A1: this compound is a crucial precursor in the synthesis of 2-fluoro-4-methylbenzoic acid []. The process, as described in the research, involves a two-step reaction:

    Q2: What are the optimized conditions for the synthesis of this compound via cyanidation, as reported in the research?

    A2: The research outlines the following optimized conditions for the cyanidation step []:

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